molecular formula C13H8ClF2NO B189155 N-(4-chlorophenyl)-2,6-difluorobenzamide CAS No. 122987-01-3

N-(4-chlorophenyl)-2,6-difluorobenzamide

Cat. No.: B189155
CAS No.: 122987-01-3
M. Wt: 267.66 g/mol
InChI Key: BBRYXEGYUUQZIT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,6-difluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-chlorophenyl group and two fluorine atoms at the 2 and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,6-difluorobenzamide typically involves the reaction of 4-chloroaniline with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2,6-difluorobenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: It is used as a tool compound in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-fluorobenzamide: Similar structure but with only one fluorine atom.

    N-(4-chlorophenyl)-2,6-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(4-chlorophenyl)-2,6-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine.

Uniqueness

N-(4-chlorophenyl)-2,6-difluorobenzamide is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRYXEGYUUQZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368673
Record name N-(4-chlorophenyl)-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122987-01-3
Record name N-(4-chlorophenyl)-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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